Superior Antiproliferative Potency
Antitumor agent-73 demonstrates dramatically superior antiproliferative activity compared to its parent compound, diosgenin. This is quantified by a 7.9 to 341.7-fold increase in potency across four distinct human cancer cell lines [1]. The data show that while diosgenin exhibits relatively weak activity, Antitumor agent-73 achieves low-micromolar to sub-micromolar IC50 values.
| Evidence Dimension | Antiproliferative Potency (IC50) |
|---|---|
| Target Compound Data | IC50: 0.1847 μM (Aspc-1), 4.038 μM (H358), 4.001 μM (HCT116), 0.4483 μM (SW620) |
| Comparator Or Baseline | Diosgenin (IC50 values: Aspc-1: ~1.46-63.1 μM*, H358: >40 μM , HCT116: ~10.8-35 μM [2][3], SW620: ~3.54-153.0 μM*) *Calculated based on reported fold-increase. |
| Quantified Difference | 7.9 to 341.7-fold increase in potency [1] |
| Conditions | In vitro antiproliferative assay (CCK-8) against human cancer cell lines: Aspc-1 (colon adenocarcinoma), H358 (non-small cell lung cancer), HCT116 (colorectal adenocarcinoma), SW620 (metastatic pancreatic cancer) [1]. |
Why This Matters
This massive potency gap ensures that Antitumor agent-73 is the only viable choice for research requiring potent and specific inhibition of diosgenin-targeted pathways at pharmacologically relevant concentrations.
- [1] Wang, L., Yao, M., Hu, Y., Chen, C., Jin, L., Ma, X., & Yang, H. (2022). Synthesis and Antitumor Activity of Diosgenin Hydroxamic Acid and Quaternary Phosphonium Salt Derivatives. ACS Medicinal Chemistry Letters, 13(5), 786–791. View Source
- [2] MedChemExpress. (n.d.). Diosgenin. Product Datasheet. View Source
- [3] Raju, J., & Bird, R. P. (2007). Diosgenin, a naturally occurring furostanol saponin suppresses 3-hydroxy-3-methylglutaryl CoA reductase expression and induces apoptosis in HCT-116 human colon carcinoma cells. Cancer Letters, 255(2), 194-204. View Source
